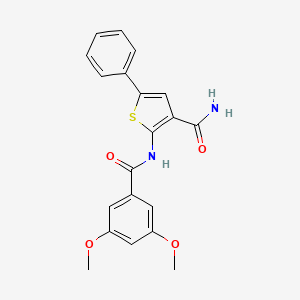
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC) and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is a potent and selective inhibitor of HDAC, which is an enzyme that regulates the acetylation of histones and other proteins. HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may be beneficial in the treatment of various neurological and psychiatric disorders. This compound-109 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
This compound-109 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylated histones and other proteins, which may be beneficial in the treatment of various neurological and psychiatric disorders. This compound-109 has also been shown to increase the expression of BDNF, which may promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. This compound-109 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound-109 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. One direction is to further investigate its potential use in the treatment of addiction, depression, anxiety, and PTSD. Another direction is to explore its potential use in the treatment of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound-109 and its effects on various biological processes. Finally, future research may focus on developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties.
Synthesis Methods
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methylpiperidine-4-carboxylic acid with acetic anhydride and isopropylamine. The reaction mixture is then heated and stirred for several hours, resulting in the formation of this compound-109. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a beneficial effect in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). This compound-109 has also been studied for its potential use in the treatment of Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPKIAGLKOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

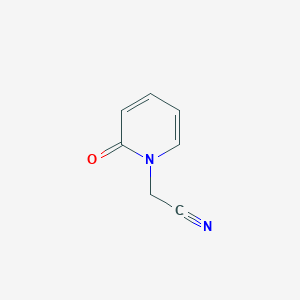
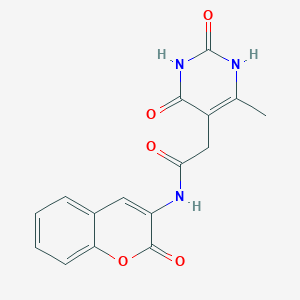
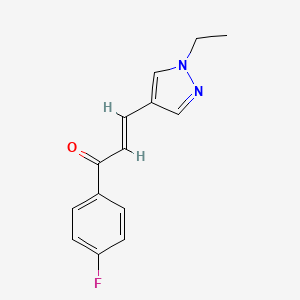
![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)
![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)
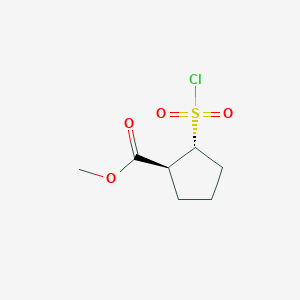
![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)
![2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid](/img/structure/B2839981.png)

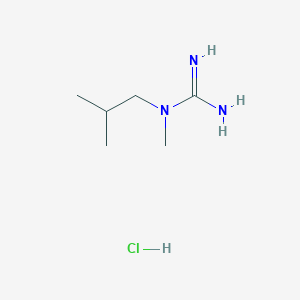
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)
